5-Chloro-1-(2-oxopropyl)indole
Description
5-Chloro-1-(2-oxopropyl)indole (CAS: 79552-56-0) is an indole derivative with the molecular formula C₁₁H₈ClNO₃ and a molar mass of 237.64 g/mol . Structurally, it features a chlorine atom at the 5-position of the indole core and a 2-oxopropyl group (-CH₂-CO-CH₃) at the 1-position. The 2-oxopropyl substituent introduces a ketone functional group, which significantly influences the compound’s electronic properties and reactivity. This compound is part of a broader class of indole alkaloids and synthetic derivatives known for their diverse biological activities, including antiviral and enzyme-modulating effects .
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(5-chloroindol-1-yl)propan-2-one |
InChI |
InChI=1S/C11H10ClNO/c1-8(14)7-13-5-4-9-6-10(12)2-3-11(9)13/h2-6H,7H2,1H3 |
InChI Key |
IJMQTECQGLKQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=CC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the 2-oxopropyl group on the indole scaffold critically impacts molecular interactions and bioactivity. Key examples include:
- 8-(2-oxopropyl)-erythranine (Compound 4) : Substituents: 2-oxopropyl at C-8, hydroxyl at C-11. Key NMR Data: Carbonyl (C=O) at δC 207.9 ppm, methine (C-11) at δC 64.7 ppm.
5-Chloro-1-(2-oxopropyl)indole :
Functional Group Modifications
Variations in substituents beyond the 2-oxopropyl group influence solubility, stability, and target affinity:
8-(2-oxopropyl)-erythraline (Compound 5) :
- Modification : Lacks the hydroxyl group present in erythranine derivatives.
- NMR Data : Methylene (C-11) at δC 26.0 ppm instead of methine (δC 64.7 ppm in Compound 4).
- Impact : Reduced polarity compared to hydroxyl-containing analogues.
8-(2-oxopropyl)-11-methoxy-erythranine (Compound 6) :
- Modification : Methoxy replaces hydroxyl at C-11.
- NMR Data : Methoxy signal at δH 3.55, δC 74.8 ppm.
- Bioactivity : Enhanced metabolic stability due to methoxy’s resistance to oxidation.
Data Tables
Table 1: Structural and Spectral Comparison of Selected Compounds
Table 2: Impact of Substituent Modifications on Bioactivity
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